molecular formula C16H24N4O3 B3829900 N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

Cat. No. B3829900
M. Wt: 320.39 g/mol
InChI Key: BSKHMFAQDDYLPD-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as DMBAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBAH is a hydrazide derivative that has been shown to possess a range of biochemical and physiological effects, making it an attractive candidate for research in various fields of study.

Mechanism of Action

The exact mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood, but it is thought to act through a variety of pathways. N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has also been shown to activate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has also been shown to possess antioxidant properties, potentially through its ability to scavenge free radicals and inhibit oxidative stress. Additionally, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to possess analgesic properties, potentially through its ability to inhibit the production of pain-inducing molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in scientific research is its versatility. N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to possess a range of biochemical and physiological effects, making it an attractive candidate for research in various fields of study. Additionally, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to using N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in laboratory experiments. One potential limitation is its stability. N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is relatively unstable under certain conditions, such as in acidic or basic environments, which may limit its use in certain experiments. Additionally, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has not been extensively studied in vivo, which may limit its potential applications in certain areas of research.

Future Directions

There are many potential future directions for research on N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide derivatives with improved stability and potency. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide and its potential applications in various fields of study. Finally, more studies are needed to evaluate the safety and toxicity of N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in vivo, which may pave the way for its use in clinical applications.

Scientific Research Applications

N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to inhibit the growth of tumor cells in vitro and in vivo, potentially through its ability to induce apoptosis and inhibit angiogenesis. In inflammation research, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to possess anti-inflammatory properties, potentially through its ability to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been shown to possess neuroprotective properties, potentially through its ability to inhibit oxidative stress and apoptosis.

properties

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-19-6-8-20(9-7-19)12-16(21)18-17-11-13-4-5-14(22-2)10-15(13)23-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,18,21)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHMFAQDDYLPD-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
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N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
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N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
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N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
Reactant of Route 6
N'-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide

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